L-Methionyl-L-alanyl-L-alanyl-L-lysine
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Overview
Description
L-Methionyl-L-alanyl-L-alanyl-L-lysine is a tetrapeptide composed of the amino acids methionine, alanine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are known for their roles in biological systems, including acting as signaling molecules, hormones, and components of enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
L-Methionyl-L-alanyl-L-alanyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Methionyl-L-alanyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular uptake.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-methionyl-L-α-aspartyl-L-tyrosine: Another tetrapeptide with different amino acid composition.
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
Uniqueness
L-Methionyl-L-alanyl-L-alanyl-L-lysine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding to its functional versatility. Its combination of amino acids provides distinct biochemical properties compared to other peptides.
Properties
CAS No. |
798540-39-3 |
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Molecular Formula |
C17H33N5O5S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O5S/c1-10(21-16(25)12(19)7-9-28-3)14(23)20-11(2)15(24)22-13(17(26)27)6-4-5-8-18/h10-13H,4-9,18-19H2,1-3H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
ZVYPMFAVICUWHT-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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